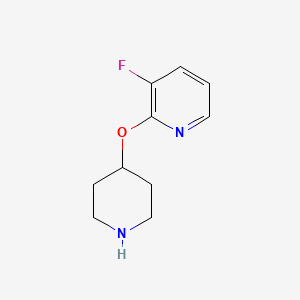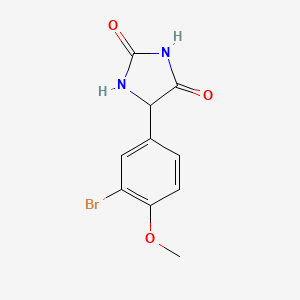![molecular formula C7H9N3 B1445212 5H,6H,7H-cyclopenta[c]pyridazin-3-amine CAS No. 1342288-68-9](/img/structure/B1445212.png)
5H,6H,7H-cyclopenta[c]pyridazin-3-amine
概要
説明
5H,6H,7H-cyclopenta[c]pyridazin-3-amine: is a heterocyclic compound with the molecular formula C₇H₉N₃. It is characterized by a fused ring system consisting of a cyclopentane ring and a pyridazine ring.
作用機序
Target of Action
Pyridazine derivatives, which include 5h,6h,7h-cyclopenta[c]pyridazin-3-amine, have been shown to exhibit a wide range of pharmacological activities .
Mode of Action
It is known that pyridazine derivatives interact with various biological targets, leading to a range of physiological effects .
Biochemical Pathways
Pyridazine derivatives have been shown to impact a variety of biochemical pathways, leading to diverse pharmacological activities .
Result of Action
Pyridazine derivatives have been associated with a wide range of biological activities .
生化学分析
Biochemical Properties
5H,6H,7H-cyclopenta[c]pyridazin-3-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . These interactions can alter the enzyme’s conformation and activity, leading to changes in the biochemical pathways they regulate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to specific receptors or proteins, leading to altered downstream signaling events . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their activity and function . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcriptional machinery, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound may inhibit or activate enzymes involved in key metabolic processes, leading to changes in the production or consumption of specific metabolites . These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, facilitating its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with other biomolecules and its overall activity . For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-cyclopenta[c]pyridazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, which is then cyclized to yield the desired pyridazin-3-amine compound .
化学反応の分析
Types of Reactions: 5H,6H,7H-cyclopenta[c]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of the parent compound.
Reduction: Hydrogenated derivatives with varying degrees of saturation.
Substitution: Substituted amine derivatives with different functional groups.
科学的研究の応用
Chemistry: 5H,6H,7H-cyclopenta[c]pyridazin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents targeting various biological pathways .
Industry: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and coatings. Its stability and reactivity are advantageous in creating materials with specific desired properties .
類似化合物との比較
Pyridazine: A simpler analog with a similar nitrogen-containing ring structure.
Pyridazinone: A derivative with an additional oxygen atom in the ring.
Cyclopentapyridine: Another fused ring system with different nitrogen positioning.
Uniqueness: 5H,6H,7H-cyclopenta[c]pyridazin-3-amine is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for exploring new chemical reactivity and developing novel applications in various fields .
特性
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7-4-5-2-1-3-6(5)9-10-7/h4H,1-3H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEKYYMYRUOFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342288-68-9 | |
| Record name | 5H,6H,7H-cyclopenta[c]pyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


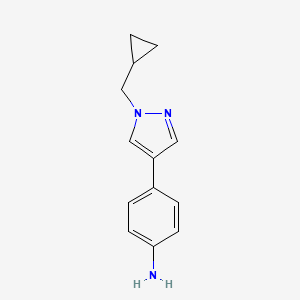
![[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B1445132.png)
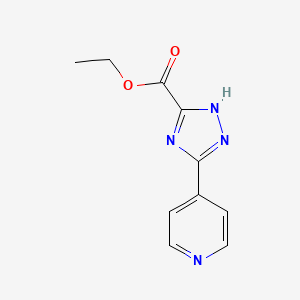
![4-Fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1445135.png)
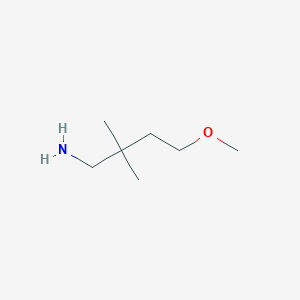
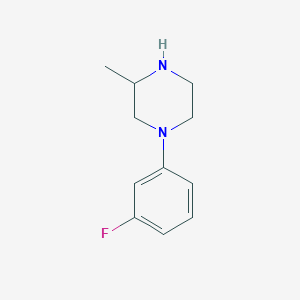

![4-[(2-Bromobutanoyl)amino]benzamide](/img/structure/B1445140.png)
![4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine](/img/structure/B1445142.png)
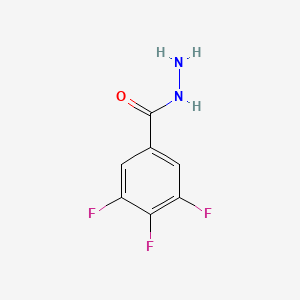
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B1445144.png)

